![molecular formula C26H26N4O6 B2419941 N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899932-59-3](/img/no-structure.png)
N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in water and alcohols. The molecular weight of this compound is 490.516.Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
Novel derivatives related to the chemical structure of interest have demonstrated significant antioxidant and anticancer activities. These compounds have shown higher antioxidant activity compared to well-known antioxidants like ascorbic acid and have exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating potential for therapeutic applications in cancer treatment (Tumosienė et al., 2020).
Diuretic and Antihypertensive Agents
Research into quinazoline derivatives has led to the discovery of compounds with significant diuretic and antihypertensive activities. These findings suggest the compound's potential use in treating conditions related to blood pressure and fluid retention (Rahman et al., 2014).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-[(3-methoxyphenyl)amino]-2-oxoethylamine with 2-furylacetaldehyde, followed by cyclization with 3,4-diaminobutanoic acid and subsequent acylation with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid.", "Starting Materials": [ "2-[(3-methoxyphenyl)amino]-2-oxoethylamine", "2-furylacetaldehyde", "3,4-diaminobutanoic acid", "2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of N-(2-furylmethyl)-2-[(3-methoxyphenyl)amino]-2-oxoethylamine by condensation of 2-[(3-methoxyphenyl)amino]-2-oxoethylamine with 2-furylacetaldehyde in DMF using DCC and NHS as coupling agents.", "Step 2: Cyclization of N-(2-furylmethyl)-2-[(3-methoxyphenyl)amino]-2-oxoethylamine with 3,4-diaminobutanoic acid in methanol to form N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide.", "Step 3: Acylation of N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid in DMF using DCC and NHS as coupling agents.", "Step 4: Purification of the final product by recrystallization from ethyl acetate and acetic acid, followed by washing with diethyl ether and drying under vacuum.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS-Nummer |
899932-59-3 |
Produktname |
N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide |
Molekularformel |
C26H26N4O6 |
Molekulargewicht |
490.516 |
IUPAC-Name |
N-(furan-2-ylmethyl)-4-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H26N4O6/c1-35-19-8-4-7-18(15-19)28-24(32)17-30-22-11-3-2-10-21(22)25(33)29(26(30)34)13-5-12-23(31)27-16-20-9-6-14-36-20/h2-4,6-11,14-15H,5,12-13,16-17H2,1H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
VKHVCDMOXQOSBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



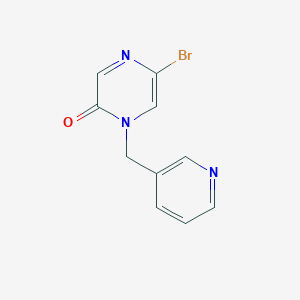
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2419859.png)
![2-[4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2419860.png)
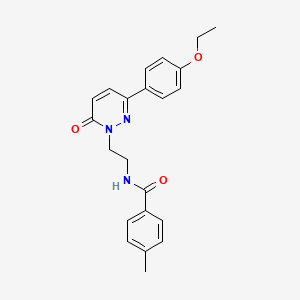
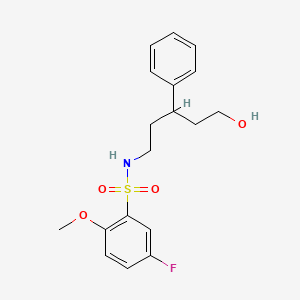
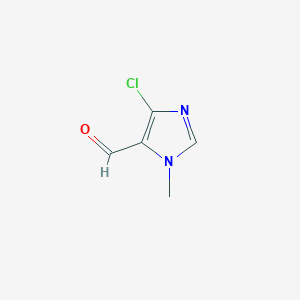
![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)
![N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2419866.png)
![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2419871.png)
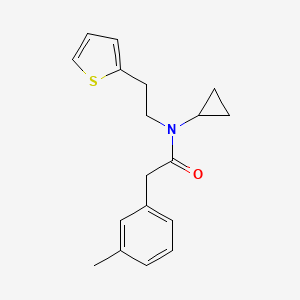
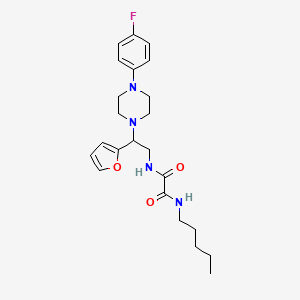
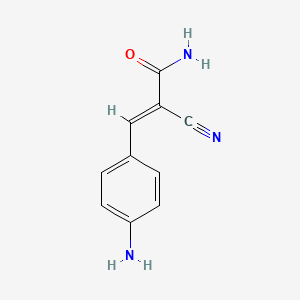
![7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B2419879.png)
![3-allyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419881.png)